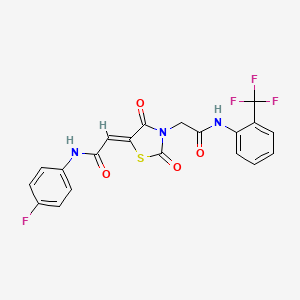

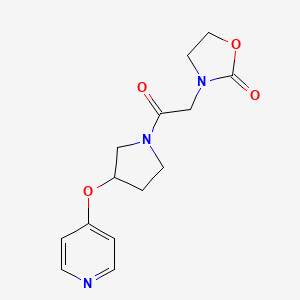

![molecular formula C7H4BrClN2O B2640037 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 297757-11-0](/img/structure/B2640037.png)

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The molecule has a bromine atom at the 5-position and a chlorine atom at the 6-position .科学的研究の応用

Fibroblast Growth Factor Receptor Inhibitor

This compound has been used in the synthesis of derivatives that have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a significant target for cancer therapy . One derivative, compound 4h, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

In addition to its anti-proliferative effects, compound 4h, a derivative of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .

Protein Kinase Inhibitors

“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used as a synthetic intermediate in the production of azaindole-based protein kinase inhibitors . Protein kinases play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer .

Anti-Markovnikov Alkene Hydromethylation

While not directly related to “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, research on similar pyrrolopyridine compounds has led to the development of a protocol for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis .

Synthesis of Bioactive Molecules

The unique structure of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” makes it a useful building block in the synthesis of bioactive molecules . Its bromo and chloro substituents can undergo various reactions to introduce new functional groups .

Drug Discovery and Development

Given its role in the synthesis of FGFR inhibitors and protein kinase inhibitors, “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a valuable compound in drug discovery and development . Its derivatives could potentially be developed into new therapeutic agents .

将来の方向性

The future directions for research on “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .

特性

IUPAC Name |

5-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-4-1-3-2-5(12)10-7(3)11-6(4)9/h1H,2H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKAFYYNUFCZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(N=C2NC1=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)

![4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2639958.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)